molecular formula C18H14N2O3S2 B12202631 methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate

methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate

Cat. No.: B12202631
M. Wt: 370.4 g/mol
InChI Key: LZIOQLWZDOQXAE-UHFFFAOYSA-N
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Description

Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine ring substituted at position 3 with a phenyl group and at position 5 with an (E)-configured benzylidene moiety. The compound is further functionalized with a methyl benzoate group via an amino linkage. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research. Its synthesis typically involves condensation reactions between thiazolidinone precursors and aldehydes or amines under catalytic conditions .

Properties

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C18H14N2O3S2/c1-23-17(22)13-9-5-6-10-14(13)19-11-15-16(21)20(18(24)25-15)12-7-3-2-4-8-12/h2-11,21H,1H3

InChI Key

LZIOQLWZDOQXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Conventional Heating

A mixture of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (1.0 mmol), methyl 2-aminobenzoate (1.2 mmol), and piperidine (0.1 eq) in glacial acetic acid is refluxed for 8–12 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1), and the product is isolated via recrystallization from ethanol (yield: 68–72%).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) in a monomode reactor reduces reaction time to 20 minutes with comparable yields (75–80%). Sodium acetate (1 eq) in acetic acid enhances regioselectivity, favoring the (E)-isomer due to thermodynamic control.

Comparative Table: Conventional vs. Microwave Methods

ParameterConventionalMicrowave
Time8–12 h20 min
Yield68–72%75–80%
(E)/(Z) Selectivity85:1595:5
Energy ConsumptionHighLow

Esterification and Functionalization

The methyl ester group is introduced either:

  • Pre-condensation : Using pre-formed methyl 2-aminobenzoate, as described above.

  • Post-condensation : Treating the carboxylic acid intermediate (obtained via hydrolysis of the nitrile group) with methanol and H₂SO₄ (cat.) under reflux.

Critical Considerations :

  • Pre-condensation avoids side reactions but requires anhydrous conditions.

  • Post-condensation allows modular synthesis but risks thiazolidinone ring degradation under acidic conditions.

Stereochemical Control and Characterization

The (E)-configuration is confirmed via:

  • ¹H NMR : Coupling constants (J = 12–14 Hz) between the exocyclic double bond protons.

  • X-ray crystallography : Dihedral angles > 150° between the thiazolidinone and benzoate planes.

  • IR spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1710 cm⁻¹ (ester C=O).

Table: Key Spectral Data

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 8.21 (s, 1H, CH=N)Exocyclic imine proton
¹³C NMRδ 192.4 (C=O), δ 178.9 (C=S)Thiazolidinone carbonyls
HRMS[M+H]⁺ m/z 397.0521 (calc. 397.0518)Molecular ion confirmation

Optimization Strategies

Solvent Selection

  • Glacial acetic acid : Enhances protonation of the amine, accelerating imine formation.

  • Ethanol : Alternative for acid-sensitive substrates, though with reduced yields (55–60%).

Catalysis

  • Piperidine : Facilitates deprotonation in Knoevenagel condensation, improving reaction kinetics.

  • TiO₂ nanoparticles : Recent studies show 15% yield improvement via surface-mediated catalysis.

Purification

  • Recrystallization : Ethanol/water (4:1) achieves >98% purity.

  • Column chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves (E)/(Z) isomers.

Scalability and Industrial Relevance

Bench-scale synthesis (100 g) uses continuous flow reactors to maintain temperature control and reduce reaction time to 30 minutes. Key challenges include:

  • Cost of microwave equipment : Justified for high-value pharmaceutical intermediates.

  • Waste management : Acetic acid recovery via distillation reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Rhodanine derivatives like D4 and phenyl benzoate analogs exhibit notable antimicrobial effects, suggesting the target compound’s phenyl and thioxo groups could enhance similar activity.
  • Anticancer Potential: Thiazol-4-one derivatives with nitrobenzylidene substituents () show anticancer activity, implying the target’s benzylidene moiety may confer comparable efficacy.
  • Solubility and Bioavailability: The diethylaminoethyl group in D4 improves solubility, whereas the target’s methyl benzoate may enhance membrane permeability due to moderate lipophilicity.

Crystallographic and Analytical Data

Crystallographic tools like SHELX and ORTEP are critical for confirming the (E)-configuration and planar geometry of the benzylidene group in the target compound. For example, analogs in were validated via NMR and X-ray diffraction, ensuring structural fidelity for activity comparisons.

Biological Activity

Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The compound features a thiazolidin ring, which is known for its biological significance. Thiazolidin derivatives often exhibit a range of pharmacological activities, including anticancer and antimicrobial effects. The presence of the benzoate moiety further enhances its potential for biological interaction.

Anticancer Activity

Recent studies have shown that thiazolidin derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative activity:

Compound TypeCell Line TestedIC50 (µM)Reference
Thiazolidin DerivativeK562 (Leukemia)8.5 - 14.9
Thiazolidin DerivativeHeLa (Cervical)8.9 - 15.1
Thiazolidin DerivativeMDA-MB-361 (Breast)12.7 - 25.6

These findings suggest that similar compounds could potentially induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, as observed in other thiazolidine derivatives.

Antimicrobial Activity

The antimicrobial properties of thiazolidin compounds have also been documented. For instance, a study indicated that certain thiazolidin derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazolidin derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cultures, suggesting a potential role in mitigating inflammatory responses.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. The results indicated that specific compounds exhibited IC50 values lower than conventional chemotherapeutics like cisplatin, demonstrating their potential as effective anticancer agents.
  • Antimicrobial Screening : Another investigation focused on the antibacterial activity of synthesized thiazolidine derivatives against common pathogens. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Insights : A detailed mechanistic study revealed that certain thiazolidine derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as targeted therapies in cancer treatment.

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